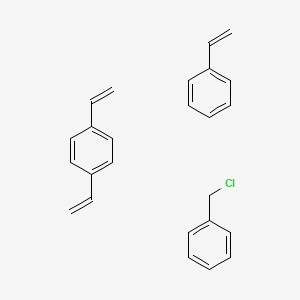Merrifield's peptide resin
CAS No.:
Cat. No.: VC13986781
Molecular Formula: C25H25Cl
Molecular Weight: 360.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H25Cl |
|---|---|
| Molecular Weight | 360.9 g/mol |
| IUPAC Name | 1,4-bis(ethenyl)benzene;chloromethylbenzene;styrene |
| Standard InChI | InChI=1S/C10H10.C8H8.C7H7Cl/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;8-6-7-4-2-1-3-5-7/h3-8H,1-2H2;2-7H,1H2;1-5H,6H2 |
| Standard InChI Key | XGDRSIHUZXJSHS-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)CCl |
Introduction
Historical Context and Development of Merrifield's Peptide Resin
Origins in Solid-Phase Synthesis Methodology
Chemical Composition and Physical Properties
Structural Characteristics
Merrifield resin's core structure comprises a polystyrene backbone with chloromethyl functional groups introduced via Friedel-Crafts alkylation. Key parameters include:
| Property | Specification | Source |
|---|---|---|
| CAS Number | 55844-94-5 | |
| Molecular Formula | C40H32N3O3R (R = polymer) | |
| Particle Size | 30-70 mesh (250-600 μm) | |
| Chlorine Loading | 0.6-2.0 mmol/g | |
| Crosslinker (DVB) | 1-2% | |
| Density | 1.08 g/cm³ |
Reactivity Profile
The chloromethyl group undergoes SN2 displacement by amino acid carboxylates under basic conditions. This nucleophilic substitution forms stable benzyl ester linkages, with reaction kinetics influenced by:
-
Counterion selection: Cesium or potassium salts enhance carboxylate nucleophilicity
-
Solvent polarity: DMF (dimethylformamide) swells polystyrene, increasing accessibility
Mechanistic Workflow in Peptide Synthesis
Initial Amino Acid Attachment
Two principal methods anchor Boc-protected amino acids:
3.1.1 Cesium Salt Method
-
Boc-amino acid is dissolved in methanol/water (5:0.5 mL/mmol) and neutralized with cesium carbonate
-
Solvent removal yields anhydrous cesium carboxylate, reacted with resin in DMF at 50°C for 24 h
-
Yields: 80-95% for standard amino acids; reduced for Arg(Tos) and His(Tos) due to steric bulk
3.1.2 Potassium Fluoride Method
-
Boc-amino acid (1.5 eq), KF (3 eq), and resin stirred in DMF at 50°C
-
Eliminates cesium's hygroscopicity but requires strict anhydrous conditions
Iterative Elongation Cycle
Each residue addition follows four steps:
-
Deprotection: 25-50% TFA (trifluoroacetic acid) removes Boc groups
-
Neutralization: DIEA (N,N-diisopropylethylamine) restores amine nucleophilicity
-
Coupling: DCC (dicyclohexylcarbodiimide)/HOBt (hydroxybenzotriazole) activates incoming Boc-amino acid
-
Wash: DMF, methanol, and DCM (dichloromethane) remove excess reagents
Automated synthesizers complete 20-residue peptides in <24 hours with >99% stepwise yield .
Cleavage Strategies and Limitations
Acidolytic Cleavage
Hydrogen fluoride (HF) or TFMSA (trifluoromethanesulfonic acid) cleave benzyl esters via protonation:
-
HF cleavage: -20°C, 1 hour; requires specialized equipment due to HF's toxicity
-
TFMSA alternative: Less hazardous but generates stable sulfonate byproducts
Limitations in Modern Synthesis
-
Acid lability: Prolonged TFA exposure during Boc removal risks premature cleavage
-
Steric hindrance: >20 residues exhibit incomplete coupling due to matrix crowding
-
Side reactions: Aspartimide formation and β-sheet aggregation in hydrophobic sequences
Modern Adaptations and Comparative Analysis
Hybrid Resin Architectures
-
Wang resin: Hydroxymethylphenoxy linker enables milder Fmoc cleavage (95% TFA)
-
PAM resin: Benzamidomethyl groups enhance acid stability for prolonged synthesis
Performance Comparison
| Resin Type | Cleavage Condition | Max Peptide Length | Compatible Chemistry |
|---|---|---|---|
| Merrifield | HF/TFMSA | 20 residues | Boc |
| Wang | 95% TFA | 50 residues | Fmoc |
| Rink Amide | 95% TFA | 30 residues | Fmoc |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume